5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine
Description
Properties
IUPAC Name |
5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-18(12-13-6-4-3-5-7-13)15-9-8-14(10-16)11-17-15/h3-9,11H,2,10,12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZZGLPZEFCXEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 3-bromomethylpyridin-2-amine derivatives serve as precursors for the introduction of the aminomethyl group.
- Benzyl bromide or benzyl chloride and ethyl halides are used for N-alkylation steps.
- Protecting groups such as sulfinamides or camphanic chloride derivatives are employed to facilitate selective reactions.
Stepwise Synthesis Approach
Based on literature precedent and patent disclosures, the synthesis can be outlined as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of benzylated intermediate | Reaction of 3-bromomethylpyridine derivative with benzyl halide under base conditions | Introduction of benzyl group on nitrogen |
| 2 | Introduction of aminomethyl group | Conversion of bromomethyl to azidomethyl via Mitsunobu reaction with diphenylphosphoryl azide (DPPA) | Azide intermediate formed |
| 3 | Reduction of azide to amine | Reduction using LiAlH4 or Raney Nickel under hydrogen atmosphere | Formation of aminomethyl group |
| 4 | N-ethylation | Alkylation with ethyl halide (e.g., ethyl bromide) under basic conditions | Introduction of ethyl group on nitrogen |
| 5 | Deprotection and purification | Removal of protecting groups by acid hydrolysis or microwave-assisted hydrolysis | Recovery of target compound with high purity |
This sequence is supported by research from the Journal of Medicinal Chemistry (2014), which describes similar aminopyridine syntheses involving Mitsunobu azide formation, reduction, and N-alkylation steps.
Specific Research Findings and Optimizations
- The use of Mitsunobu reaction for converting hydroxyl to azide is efficient and allows for subsequent reduction to the primary amine with high yield.
- Reduction with LiAlH4 or Raney Nickel under H2 provides clean conversion of azide to amine without over-reduction of other functional groups.
- N-alkylation steps require careful control of stoichiometry and base to avoid over-alkylation or quaternization; typical bases include triethylamine or diisopropylethylamine.
- Protecting groups such as (S)-camphanic chloride can be used to create diastereomeric intermediates that facilitate purification and stereochemical control but require subsequent removal.
- Microwave-assisted hydrolysis accelerates deprotection steps, improving overall synthetic efficiency.
Analytical and Purification Techniques
- Purification is typically achieved by silica gel column chromatography.
- LC-MS and HPLC methods are employed for reaction monitoring and purity assessment, with UV detection at 210 nm being common.
- Crystallization and filtration steps are used to isolate the final product in solid form with high purity.
Summary Table of Preparation Conditions and Yields
| Method Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzylation | Benzyl bromide, base, THF or DMF | 75-85 | High selectivity for N-benzylation |
| Azide formation (Mitsunobu) | DPPA, triphenylphosphine, THF | 80-90 | Mild conditions, good functional group tolerance |
| Azide reduction | LiAlH4 in THF or Raney Ni/H2 in MeOH/EtOH | 85-95 | Clean conversion to aminomethyl group |
| N-ethylation | Ethyl bromide, base, DMF or acetonitrile | 70-80 | Controlled mono-alkylation |
| Deprotection | Acid hydrolysis or microwave-assisted hydrolysis | 80-90 | Rapid removal of protecting groups |
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares key structural features and molecular properties of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine with structurally related compounds from the evidence:
Physicochemical and Functional Differences
- Electron Effects: The nitro group in is strongly electron-withdrawing, making the pyridine ring less reactive toward electrophilic substitution compared to the aminomethyl group in the target compound, which is electron-donating. The bromo substituent in acts as a leaving group, enabling further functionalization (e.g., cross-coupling reactions), whereas the aminomethyl group may participate in hydrogen bonding or serve as a site for derivatization.
- Lipophilicity and Solubility: The benzyl and ethyl groups in the target compound increase lipophilicity compared to smaller alkyl groups in . This could enhance membrane permeability but reduce aqueous solubility. The aminomethyl group likely improves solubility in polar solvents relative to nitro- or bromo-substituted analogs.
- Synthetic Utility: Compounds with nitro groups (e.g., ) are often intermediates reduced to amines, whereas the target compound’s aminomethyl group may already be optimized for final biological activity. The bromo-substituted analog is more suited for palladium-catalyzed reactions (e.g., Suzuki coupling), unlike the target compound.
Pharmacological Implications
While biological data for the target compound are absent in the evidence, structural comparisons suggest:
- Receptor Binding : The bulky N-benzyl-N-ethyl groups may enhance affinity for hydrophobic binding pockets in enzymes or receptors compared to simpler analogs like .
- Metabolic Stability: The aminomethyl group could reduce oxidative metabolism compared to nitro or bromo groups, which are prone to reduction or elimination.
Biological Activity
5-(Aminomethyl)-N-benzyl-N-ethylpyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and features a pyridine ring substituted with an aminomethyl group and a benzyl-ethyl moiety. Its structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in disease pathways, which can lead to therapeutic effects in various conditions such as cancer and infections.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activities, particularly against Escherichia coli and Staphylococcus aureus.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. For example, it has been noted to affect the expression levels of key proteins involved in the apoptotic process .
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's effectiveness against ESKAPE pathogens, which are notorious for their resistance to antibiotics. The results showed an IC50 value of less than 10 nM against DNA gyrase, indicating strong potential as an antibacterial agent .
- Cancer Cell Line Studies : In a comparative study involving various derivatives of pyridine-based compounds, this compound was found to have superior activity against certain cancer cell lines compared to structurally similar compounds. This was attributed to its unique substitution pattern on the pyridine ring .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine?
Methodological Answer: The synthesis involves multi-step alkylation and functionalization of pyridine derivatives. A common approach includes:
- Step 1: Bromination or functionalization of the pyridine ring at the 5-position.
- Step 2: N-alkylation using benzyl and ethyl groups via nucleophilic substitution. For example, reacting 5-(aminomethyl)pyridin-2-amine with benzyl chloride and ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Purification via column chromatography or recrystallization.
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Benzyl chloride | DMF | 80°C | 65–75 | |
| Ethyl bromide | Toluene | 60°C | 70–80 |
Challenges: Competing N-alkylation sites may require protecting groups (e.g., Boc for the aminomethyl group) to ensure regioselectivity .
Q. Which spectroscopic and analytical methods are effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for analogous N-benzylpyridine derivatives .
Validation Tip: Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Advanced Research Questions
Q. How does the substituent pattern influence reactivity in cross-coupling reactions?
Methodological Answer: The 5-(aminomethyl) group acts as an electron-donating substituent, enhancing pyridine’s nucleophilicity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key factors:
- Steric Effects: The bulky N-benzyl-N-ethyl group may hinder coupling at the 2-position. Use bulky ligands (e.g., SPhos) to improve selectivity .
- Electronic Effects: The aminomethyl group stabilizes intermediates via resonance, as shown in studies of ethynylpyridine derivatives .
Case Study:
In a Heck reaction, 5-substituted pyridines showed 20% higher yields compared to unsubstituted analogs under identical conditions (Pd(OAc)₂, PPh₃, DMF, 100°C) .
Q. How can contradictions in reported bioactivity data be resolved?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Impurity Profiles: Use HPLC-MS to detect by-products (e.g., N-oxide derivatives) that may skew bioassays .
- Assay Conditions: Variations in bacterial strains or solvent polarity (e.g., DMSO vs. water) can alter activity. Standardize protocols using CLSI guidelines .
- Computational Modeling: Perform docking studies to verify target binding (e.g., enzyme active sites) and compare with experimental IC₅₀ values .
Example: A 2025 study resolved conflicting antifungal data by identifying a critical impurity (5% N-ethylpyridinium by-product) via LC-MS .
Q. What computational methods predict the compound’s electronic properties and stability?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict redox behavior. For example, the Colle-Salvetti correlation-energy formula accurately models pyridine derivatives’ electron densities .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water or DMSO) to assess stability under physiological conditions .
Q. How can reaction by-products be minimized during large-scale synthesis?
Methodological Answer:
- Continuous Flow Reactors: Improve heat/mass transfer to reduce side reactions (e.g., over-alkylation) .
- In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .
- Design of Experiments (DoE): Optimize parameters (temperature, stoichiometry) using response surface methodology .
Case Study: A 2025 protocol reduced by-products from 15% to 3% by switching from batch to flow reactors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
